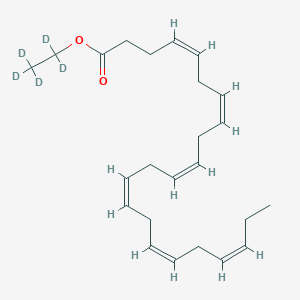

Docosahexaenoic Acid Ethyl-d5 Ester

Description

Significance of Deuterated Lipid Analogs in Tracer-Based Metabolic Studies

Tracer-based metabolic studies are a cornerstone of modern biomedical research, enabling scientists to follow the fate of specific molecules within a living system. nih.gov Stable isotope-labeled tracers, particularly deuterated lipid analogs, have become a gold-standard methodology for investigating lipid metabolism in vivo. bioscientifica.combioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving humans. bioscientifica.com

The significance of using deuterated lipids lies in their ability to act as reporters for metabolic pathways. nih.gov When a deuterated lipid is introduced into a cell or organism, it mixes with the endogenous pool of the same lipid. Because the deuterium (B1214612) atoms give the molecule a higher mass, analytical techniques like mass spectrometry can distinguish the "tracer" (the labeled molecule) from the "tracee" (the unlabeled, naturally occurring molecule). bioscientifica.com This allows researchers to measure the rates of various metabolic processes with high precision, such as:

Fatty Acid Flux and Oxidation: Determining the rate at which fatty acids are released from storage, taken up by tissues, and used for energy. nih.govbioscientifica.com

Lipid Synthesis and Incorporation: Tracking the incorporation of fatty acids into more complex lipids like triglycerides and phospholipids (B1166683). isotope.comnih.gov

Metabolic Conversion: Following the transformation of one fatty acid into another, for instance, the retroconversion of DHA into eicosapentaenoic acid (EPA). nih.gov

Furthermore, the strategic placement of deuterium atoms can confer unique properties. Deuteration at bis-allylic sites, which are prone to oxidation, can slow down lipid peroxidation due to the kinetic isotope effect. nih.gov This makes deuterated lipids valuable tools for studying diseases associated with oxidative stress, as they can help elucidate the role of lipid oxidation in pathogenesis. nih.gov The use of at least three deuterium atoms is often recommended to ensure the labeled lipid can be clearly identified and distinguished from natural carbon-13 isotope peaks in high-resolution mass spectrometry. nih.gov

Conceptual Framework for Docosahexaenoic Acid Ethyl-d5 Ester as a Stable Isotope Tracer

This compound is designed to function as a stable isotope tracer, providing quantitative insights into the metabolic fate of DHA. The conceptual framework for its use involves several key steps. First, the compound is introduced into the biological system of interest, such as cell cultures or animal models. nih.gov As an ethyl ester, it is a stabilized form of DHA. glpbio.cn

Once administered, the ester is hydrolyzed by cellular enzymes to release deuterated DHA and ethanol (B145695). This free, deuterated DHA then enters the body's metabolic pathways, behaving almost identically to its natural, non-deuterated form. Researchers can then track its journey using mass spectrometry. nih.gov

The five deuterium atoms on the ethyl group provide a clear and distinct signal for quantification, making it an ideal internal standard. In a typical tracer experiment, a known quantity of this compound is added to a biological sample. By comparing the mass spectrometer signal of the deuterated standard to the signal of the naturally occurring, unlabeled DHA, researchers can accurately calculate the absolute concentration of DHA in the sample.

Beyond simple quantification, this tracer can be used to follow the dynamic processes of DHA metabolism. For example, studies have shown that administered DHA is primarily esterified into cell lipids. nih.gov By using the d5-labeled tracer, scientists can measure the rate of this esterification. It also allows for the investigation of pathways such as the conversion of DHA to other omega-3 fatty acids or its incorporation into specific lipid classes like phosphatidylcholine or phosphatidylethanolamine. nih.govnih.gov Research in animal models has demonstrated that dietary deuterated DHA can be incorporated into tissues, such as the retina, and can even be transferred from a mother to her offspring via breastmilk, highlighting its utility in studying lipid transport and accumulation across biological barriers. arvojournals.org

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key chemical properties of the compound. Data sourced from Cayman Chemical.

| Property | Value |

| Synonyms | DHA ethyl ester-d5, C22:6 n-3 ethyl ester-d5 |

| Molecular Formula | C₂₄H₃₁D₅O₂ |

| Formula Weight | 361.6 |

| Purity | ≥99% deuterated forms (d1-d5) |

| Formulation | A solution in ethanol |

| Storage | -20°C |

| Stability | ≥ 2 years |

Table 2: Summary of Research Findings Using Deuterated DHA Analogs

This table outlines key findings from studies that have utilized deuterated forms of DHA to investigate its metabolism and protective effects.

| Research Focus | Key Finding | Biological System | Reference |

| Metabolic Fate | Labeled DHA was primarily esterified into cell lipids. Retroconversion to EPA was more dominant in non-neural cells compared to neural cells. | Human neural and non-neural cell lines | nih.gov |

| Maternal-Offspring Transfer | Dietary deuterated DHA (D-DHA) in mouse dams was transferred to offspring through breastmilk and incorporated into retinal tissue. | C57BL/6J mice | arvojournals.org |

| Protection Against Oxidative Stress | D-DHA protected against iron-induced retinal degeneration by inhibiting oxidative stress and lipid peroxidation. | Mouse model of iron overload | nih.gov |

| Tissue Incorporation | Orally administered D-DHA led to a dose-dependent increase in D-DHA levels in the neural retina and retinal pigment epithelium. | Mice | nih.gov |

Properties

Molecular Formula |

C24H36O2 |

|---|---|

Molecular Weight |

361.6 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i2D3,4D2 |

InChI Key |

ITNKVODZACVXDS-HOUNFZJWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Origin of Product |

United States |

Synthetic Strategies for Docosahexaenoic Acid Ethyl D5 Ester

Chemical Esterification Routes

Chemical esterification is a fundamental and widely used method for producing esters. For Docosahexaenoic Acid Ethyl-d5 Ester, this involves a direct reaction between the fatty acid and deuterated ethanol (B145695).

The most common chemical route for this synthesis is the Fischer-Speier esterification. This reaction involves treating docosahexaenoic acid with an excess of deuterated ethanol (ethanol-d5) in the presence of a strong acid catalyst. The mechanism is a nucleophilic acyl substitution where the acid catalyst protonates the carbonyl oxygen of the DHA, making the carbonyl carbon more electrophilic. A molecule of ethanol-d5 (B126515) then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the deuterated ester is formed. Strong acids such as sulfuric acid and methanesulfonic acid have proven to be effective catalysts for the esterification of fatty acids. researchgate.net

Key optimization strategies include:

Use of Excess Reagent : Employing a large excess of ethanol-d5 helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Water Removal : Continuous removal of the water formed during the reaction is crucial for driving the reaction to completion. This can be achieved using a Dean-Stark apparatus or by coupling the reactor to an adsorption column containing a drying agent like 3Å molecular sieves. researchgate.net A system using a water adsorption apparatus for the esterification of oleic acid achieved a yield of up to 99.7%, compared to 88.2% in a traditional batch reactor. researchgate.net

Catalyst Concentration : The amount of acid catalyst must be optimized to ensure a reasonable reaction rate without causing unwanted side reactions, such as the degradation of the polyunsaturated fatty acid chain.

Temperature : The reaction is typically heated to increase the rate of reaction. However, temperatures must be controlled to avoid thermal degradation of DHA.

Systematic Optimization : Methodologies such as the Taguchi method can be employed for systematic optimization. In one study on transesterification, the ethanol-to-oil molar ratio was identified as the most influential parameter, contributing to nearly 49% of the total variation in yield. researchgate.net

Table 1: Parameters for Optimizing Acid-Catalyzed Esterification

| Parameter | Strategy | Rationale |

| Reactant Ratio | Use a large molar excess of ethanol-d5. | Shifts equilibrium towards ester formation. researchgate.net |

| Water Content | Continuously remove water from the reaction mixture. | Prevents the reverse hydrolysis reaction, driving the reaction to completion. researchgate.netresearchgate.net |

| Catalyst | Optimize the concentration of a strong acid catalyst (e.g., H₂SO₄). | Ensures a high reaction rate while minimizing side reactions. researchgate.net |

| Temperature | Maintain optimal reaction temperature (e.g., 75-100 °C). | Increases reaction kinetics but must be controlled to prevent DHA degradation. researchgate.netresearchgate.net |

Enzymatic Synthesis Approaches

Enzymatic methods offer a milder and more specific alternative to chemical synthesis, often avoiding the harsh conditions that can lead to the oxidation and degradation of sensitive molecules like DHA. nih.gov Lipases are the enzymes of choice for these reactions.

Lipases can catalyze the synthesis of this compound through two primary pathways:

Direct Esterification : This involves the direct reaction of free docosahexaenoic acid with ethanol-d5. Immobilized Candida antarctica lipase (B570770) is highly effective for this transformation. In a solvent-free system, an 88% esterification was achieved after 24 hours. nih.gov By implementing a two-step reaction where the mixture was dehydrated after the first step, the esterification level was increased to 96%. nih.gov

Transesterification (or Acidolysis) : This pathway involves starting with a non-deuterated DHA ester or a triglyceride oil rich in DHA and exchanging the ester group with a deuterated one. In one study, lipase-catalyzed acidolysis of a DHA+EPA concentrate with ethyl acetate (B1210297) using Novozym® 435 yielded conversions of 88–94%. mdpi.com In another approach, the use of an ultrasonic packed-bed bioreactor for continuous production via transesterification achieved a conversion of up to 99%. mdpi.com

Table 2: Comparison of Lipase-Catalyzed Synthesis of DHA Ethyl Esters

| Lipase Source | Method | Key Conditions | Max. Yield/Conversion | Reference |

| Candida antarctica | Esterification | Solvent-free, 30°C, 24h (two-step) | 96% | nih.gov |

| Novozym® 435 (C. antarctica) | Acidolysis | n-hexane, 60°C, 300 min | 94% | mdpi.com |

| Novozym® 435 (C. antarctica) | Transesterification | Ultrasonic packed-bed bioreactor | 99% | mdpi.com |

| Lipase UM1 | Ethanolysis | 40°C, optimized parameters | 95.41% | nih.govresearchgate.net |

| Pseudomonas cepacia | Esterification | Lauryl alcohol, 50°C, 16h | 93.8% (DHA recovery) |

Lipase-catalyzed esterification and transesterification reactions are complex processes influenced by several factors. nih.gov The kinetics of these reactions are often described by a Ping-Pong Bi-Bi mechanism . nih.gov

The general steps for esterification are:

The free enzyme (E) binds with the docosahexaenoic acid (A) to form an enzyme-acyl complex (EA), releasing a water molecule.

This acyl-enzyme intermediate (F) then reacts with the deuterated ethanol (B).

The final product, this compound (P), is released, regenerating the free enzyme (E).

Kinetic studies are essential for understanding and optimizing these reactions. In the lipase-catalyzed synthesis of DHA/EPA ethyl esters, the reaction was found to follow an ordered bi-bi mechanism, where the substrates bind to the enzyme in a specific sequence. mdpi.com The initial rate data can be fitted to kinetic models, and Lineweaver-Burk plots are used to determine key kinetic constants. mdpi.com For instance, in an ultrasonic-assisted reaction, the specificity constant (V'max/K2), which reflects both catalytic ability and substrate affinity, was 8.9 times higher than in a conventional shaking bath, indicating that ultrasonication significantly increased the affinity between the enzyme and substrates. mdpi.com

Table 3: Kinetic Parameters for Lipase-Catalyzed Synthesis of DHA/EPA Ethyl Esters mdpi.com

| Reaction System | V'max (mM min⁻¹) | K₂ (mM) | Specificity Constant (V'max/K₂) |

| Shaking Bath | 1.83 | 114.9 | 0.0159 |

| Ultrasonic Bath | 11.97 | 84.4 | 0.1418 |

Analytical Methodologies for Docosahexaenoic Acid Ethyl D5 Ester Quantification and Tracing

Mass Spectrometry Applications

Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the analysis of Docosahexaenoic Acid Ethyl-d5 Ester. Its high sensitivity and specificity allow for reliable detection and quantification, even at trace levels within intricate matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Internal Standard Quantification

This compound is frequently employed as an internal standard for the precise quantification of DHA ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS). The fundamental principle of this application lies in adding a known quantity of the deuterated standard to a sample prior to processing and analysis. Since the chemical and physical properties of the deuterated and non-deuterated compounds are nearly identical, they co-elute during chromatography and exhibit similar ionization patterns in the mass spectrometer. This allows the deuterated standard to account for any sample loss during extraction, derivatization, or injection.

In many GC-MS protocols for fatty acid analysis, a derivatization step is necessary to convert the analytes into more volatile and thermally stable forms. indexcopernicus.comlipidmaps.org For fatty acid ethyl esters, this may involve transesterification to their corresponding methyl esters (FAMEs). indexcopernicus.com Alternatively, for free fatty acids, derivatization into pentafluorobenzyl (PFB) esters is a common approach. lipidmaps.org

The mass spectrometer differentiates between the analyte (DHA ethyl ester) and the internal standard (DHA ethyl-d5 ester) based on their mass-to-charge (m/z) ratio difference, which is conferred by the five deuterium (B1214612) atoms. By comparing the peak area of the analyte to that of the internal standard, a precise quantification can be achieved. nih.gov For analysis in selected ion monitoring (SIM) mode, specific m/z values are chosen for ethyl esters of saturated fatty acids, such as m/z 88 and 101, which typically show minimal interference from the corresponding methyl esters. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Ethyl Ester Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column Type | Polar capillary column (e.g., BPX-70, CP-Sil 88, DB-225) | indexcopernicus.comnih.gov |

| Injector Temperature | 250-260 °C | indexcopernicus.comlipidmaps.org |

| Carrier Gas | Helium or Hydrogen | indexcopernicus.com |

| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) | lipidmaps.orgmostwiedzy.pl |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | nih.gov |

| Quantifying Ions (FAEE) | m/z 88, 101 (for saturated esters) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Internal Standard Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the quantification of this compound without the need for derivatization. This technique is highly suitable for analyzing lipids in complex biological matrices such as human plasma. nih.govnih.gov

In a typical LC-MS/MS workflow, Docosahexaenoic Acid-d5 (DHA-d5) or its ethyl ester is used as an internal standard. researchgate.netsemanticscholar.org The separation is commonly achieved using a reverse-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing an additive like ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.govnih.gov

Detection is performed using a mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, typically operating in negative ionization mode for fatty acids. nih.govnih.gov The system is set to multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For DHA-d5, a precursor ion of m/z 332.1 is often selected. nih.gov The use of the stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, leading to high accuracy and precision. nih.gov Validation studies for such methods have demonstrated excellent linearity, with correlation coefficients (R²) often exceeding 0.99. nih.gov

Table 2: LC-MS/MS Validation Parameters for DHA-d5 Analysis

| Validation Parameter | Typical Result | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | nih.gov |

| Precision (RSD%) | < 9.3% | nih.gov |

| Accuracy | 96.6 - 109.8% | nih.gov |

| Recovery Efficiency | > 90% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 - 8.5 pg in surrogate matrix | nih.gov |

Specialized Chromatographic Techniques

Beyond standard mass spectrometry applications, specialized chemical derivatization and chromatographic methods are employed to analyze fatty acid ethyl esters, providing unique analytical capabilities.

Tetramethylammonium Hydroxide (B78521) (TMAH) Transesterification for Ethyl Ester Analysis

Tetramethylammonium hydroxide (TMAH) is a strong organic base used for thermally assisted hydrolysis and methylation, a technique often referred to as thermochemolysis. msconsult.dkresearchgate.net This method is particularly useful in gas chromatography for the analysis of fatty acids in complex lipids like triglycerides found in fish oils. nih.govnih.gov When a sample is heated in the presence of TMAH in the hot injector of a gas chromatograph, ester bonds are cleaved, and the fatty acids are simultaneously converted into their more volatile fatty acid methyl esters (FAMEs). msconsult.dkresearchgate.net

A key advantage of the TMAH method is its ability to distinguish between different ester forms of fatty acids. nih.govnih.gov While triglycerides are transesterified to FAMEs, pre-existing fatty acid ethyl esters (FAEEs) like DHA ethyl ester are only partially converted. nih.gov This allows for the simultaneous quantification of the original FAEE content and the total fatty acid profile (as FAMEs) in a single analysis. nih.govnih.govresearchgate.net This provides a way to verify the form and purity of omega-3 fatty acids in commercial products. nih.gov However, it has been noted that the strong alkalinity of TMAH can sometimes cause isomerization of polyunsaturated fatty acids, a consideration that must be taken into account during method development. gcms.cz

Method Development and Validation for Lipid Profiling

The development and validation of analytical methods are crucial for ensuring reliable and reproducible results in lipid profiling. This process involves a systematic evaluation of a method's performance characteristics to ensure it is fit for its intended purpose. eurachem.org For lipidomics, which aims to comprehensively identify and quantify all lipids in a biological system, robust methods are paramount. ualberta.ca

Method validation for quantifying compounds like this compound involves assessing several key parameters according to international guidelines from bodies like the ISO and ICH. eurachem.org These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. mostwiedzy.plnih.gov

Accuracy: The closeness of the measured value to the true value. mostwiedzy.plnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and reproducibility (inter-day precision). mostwiedzy.plnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mostwiedzy.pl

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mostwiedzy.pl

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. indexcopernicus.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix. mostwiedzy.plnih.gov

The use of deuterated internal standards like this compound is a cornerstone of developing high-quality, validated methods for lipid profiling, as they are essential for correcting analytical variability and achieving accurate quantification. nih.govnih.gov

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, ethyl-d5 ester |

| DHA | Docosahexaenoic Acid |

| DHA ethyl ester | Docosahexaenoic Acid Ethyl Ester |

| EPA | Eicosapentaenoic Acid |

| EE-EPA | Ethyl Eicosapentaenoate |

| EE-DHA | Ethyl Docosahexaenoate |

| TMAH | Tetramethylammonium Hydroxide |

| FAME | Fatty Acid Methyl Ester |

| FAEE | Fatty Acid Ethyl Ester |

Investigations into Docosahexaenoic Acid Ethyl D5 Ester Metabolic Pathways and Flux

Tracing Endogenous Lipid Metabolism

Docosahexaenoic Acid Ethyl-d5 Ester serves as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, docosahexaenoic acid (DHA) and its ethyl ester, in biological samples. glpbio.com The use of mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows researchers to differentiate the administered deuterated ester from the endogenous pool of DHA. glpbio.com This distinction is critical for accurately tracing the absorption, distribution, and metabolic conversion of supplemented DHA without interference from the body's existing stores. The five deuterium (B1214612) atoms on the terminal end of the molecule give it a distinct mass, enabling precise measurement and tracking of its metabolic journey and incorporation into various lipid pools. nih.gov

De Novo Biosynthesis and Accumulation of Deuterated Docosahexaenoic Acid from Labeled Precursors

While humans can synthesize DHA from its precursor, alpha-linolenic acid (ALA), through a series of elongation and desaturation reactions, this process is generally inefficient. wikipedia.orgtci-thaijo.org Therefore, dietary intake is the primary source of DHA. wikipedia.org When this compound is administered orally, it acts as a labeled precursor. Studies in animal models have shown that this deuterated form is absorbed and incorporated into tissues.

For instance, research in mice demonstrated that orally administered deuterated DHA (D-DHA) resulted in a dose-dependent increase in D-DHA levels within the neural retina and retinal pigment epithelium (RPE). nih.govnih.gov This indicates that the deuterated fatty acid is successfully transported to and accumulated in specific tissues, effectively replacing a fraction of the native, non-deuterated DHA in cellular membranes. nih.gov This ability to track the accumulation of an exogenous, labeled precursor provides invaluable insight into the dynamics of DHA uptake and turnover in specific organs and cell types.

Impact on Omega-3 and Omega-6 Fatty Acid Homeostasis

The introduction of exogenous DHA, including its deuterated ethyl ester form, can influence the delicate balance of polyunsaturated fatty acids (PUFAs) in the body, particularly the relationship between the omega-3 and omega-6 families.

Supplementation with DHA ethyl ester has been shown to directly alter the fatty acid profile of blood components. In one rat study, dietary administration of DHA ethyl ester led to an increase in DHA levels in both blood plasma and the membranes of erythrocytes (red blood cells). Similarly, a study in mice using both Eicosapentaenoic Acid (EPA) and DHA ethyl esters found that these omega-3s increased their respective concentrations in B-cell membranes. nih.gov This demonstrates that the administered ester is hydrolyzed, and the resulting fatty acid is incorporated into cellular phospholipids (B1166683), thereby modulating the composition of cell membranes.

| Study Model | Biological Compartment | Observed Effect on DHA Levels | Source |

|---|---|---|---|

| Rats | Plasma | Increased | |

| Rats | Erythrocyte Membranes | Increased | |

| Mice | B-Cell Membranes | Increased | nih.gov |

DHA and the primary omega-6 fatty acid, arachidonic acid (AA), often have competing and opposing physiological roles. nih.govmdpi.com They are metabolized by the same families of enzymes (lipoxygenases, cyclooxygenases) into different classes of lipid mediators. The impact of DHA supplementation on AA levels can vary depending on the tissue and metabolic context. One study reported that while DHA ethyl ester increased DHA levels in rat plasma and erythrocytes, it did so without altering the content of arachidonic acid.

However, other research indicates a more direct competitive interaction. A study on mice fed high-fat diets found that the incorporation of EPA and DHA into B-cell membranes occurred at the expense of linoleic acid (an AA precursor) and arachidonic acid. nih.gov Furthermore, research has shown that a diet enriched in DHA can lead to a significant increase in DHA concentration in the brain (34%) accompanied by a decrease in arachidonic acid levels (-23%). nih.gov This suggests a competitive displacement of AA from membrane phospholipids as DHA levels rise, which can shift the balance of downstream signaling molecules derived from these two fatty acids.

Identification of Docosahexaenoic Acid-Derived Metabolites

Once incorporated into cell membranes, DHA can be released by enzymes like phospholipase A₂ and subsequently converted into a diverse array of bioactive metabolites. These molecules are crucial regulators of physiological processes, particularly the resolution of inflammation.

DHA is the precursor to a superfamily of potent, locally acting signaling molecules known as Specialized Pro-resolving Mediators (SPMs). nih.gov Unlike pro-inflammatory mediators derived from arachidonic acid (such as many prostaglandins (B1171923) and leukotrienes), SPMs actively orchestrate the resolution of inflammation, a process once thought to be passive. nih.govyoutube.com The discovery of these molecules has revealed that resolving inflammation is an active biological process. youtube.com

Key families of DHA-derived SPMs include:

D-series Resolvins (RvD1-RvD6): These compounds reduce neutrophil infiltration and the expression of pro-inflammatory cytokines. nih.gov

Protectins: Protectin D1 (also known as Neuroprotectin D1 or NPD1 when generated in neural tissue) exhibits potent anti-inflammatory, pro-resolving, and cell-survival activities. nih.govnih.gov

Maresins (MaR): This family of mediators also plays a key role in resolving inflammation and promoting tissue regeneration. nih.gov

These SPMs are biosynthesized via lipoxygenase (LOX) enzyme pathways and act as "immunoresolvents," promoting the clearance of cellular debris and microbes, reducing pain, and helping tissues return to homeostasis. nih.govyoutube.com In addition to SPMs, DHA can be metabolized into other bioactive compounds, such as N-docosahexaenoylethanolamide (DEA), another signaling molecule. nih.gov The use of deuterated DHA precursors can aid in studying the biosynthesis and flux of these critical, yet often low-concentration, signaling molecules.

Epoxides, Oxo-derivatives, and Other Enzymatic Products

The metabolism of docosahexaenoic acid (DHA) is a complex process involving multiple enzymatic pathways that produce a diverse array of bioactive metabolites. When administered as this compound, the ethyl ester group is first cleaved by esterases to release deuterated DHA. Subsequent research indicates that the absorption, distribution, and metabolism of deuterated DHA (D-DHA) are virtually indistinguishable from its natural, non-deuterated counterpart. nih.gov The primary metabolic routes for DHA involve the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems, which convert the fatty acid into various epoxides, oxo-derivatives, and other enzymatic products. nih.govresearchgate.net

Epoxide Formation via Cytochrome P450 Pathway

One of the key metabolic routes for DHA involves cytochrome P450 (CYP) epoxygenases. These enzymes introduce an epoxide group across one of the double bonds of the DHA molecule. This process leads to the formation of several regioisomeric epoxydocosapentaenoic acids (EDPs). nih.govresearchgate.net For instance, the 19,20-EDP is a well-studied metabolite that has demonstrated potent biological activities. researchgate.net

These epoxy metabolites are known to have significant anti-inflammatory and anti-angiogenic properties. researchgate.netnih.gov Research has shown that EDPs can inhibit angiogenesis induced by factors like VEGF and fibroblast growth factor 2. nih.gov The biological activity of these epoxides is modulated by their subsequent metabolism. Soluble epoxide hydrolase (sEH) is a key enzyme that converts the active EDPs into their corresponding diols, known as dihydroxydocosapentaenoic acids (DHDPAs), which are generally less active. researchgate.net

The table below summarizes the CYP-mediated epoxidation of DHA.

| Enzyme Family | Initial Substrate | Primary Products | Subsequent Metabolites | Key Enzymes in Subsequent Metabolism |

| Cytochrome P450 (CYP) Epoxygenases | Docosahexaenoic Acid (from Ethyl-d5 Ester) | Epoxydocosapentaenoic Acids (EDPs) | Dihydroxydocosapentaenoic Acids (DHDPAs) | Soluble Epoxide Hydrolase (sEH) |

This table illustrates the enzymatic conversion of DHA into epoxides and their subsequent diols.

Formation of Oxo-derivatives and Other Products

The lipoxygenase (LOX) and cyclooxygenase (COX) pathways are responsible for producing a variety of hydroxylated and oxo-derivatives from DHA. These pathways generate specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, which are critical for resolving inflammation. nih.gov

Beyond the well-known SPMs, these enzymatic cascades also produce electrophilic oxo-derivatives (EFOX) of DHA. researchgate.net The formation of these compounds involves the introduction of oxygen and subsequent chemical rearrangements. Deuteration of DHA at the bis-allylic sites—positions highly susceptible to hydrogen abstraction and subsequent oxidation—has been a key strategy in research to probe these mechanisms. Studies using bis-allylic deuterated DHA show a marked resistance to lipid peroxidation. arvojournals.org This reinforcement of the carbon-deuterium bond slows down the oxidation process, leading to a significant reduction in deleterious lipid metabolites. arvojournals.org For example, the formation of specific oxidation byproducts like carboxyethylpyrrole (CEP), which results from DHA oxidation, is substantially prevented with the use of deuterated DHA. nih.gov

Further metabolic processing of D-DHA has been observed, including beta-oxidation to form deuterated eicosapentaenoic acid (D-EPA) and subsequent elongation to deuterated docosapentaenoic acid (D-DPA). nih.gov This indicates that the deuterated fatty acid can enter and be processed by conventional fatty acid metabolic cycles.

The following table details the key enzymatic pathways and the classes of derivatives produced from DHA.

| Enzymatic Pathway | Initial Substrate | Key Product Classes | Specific Examples/Notes |

| Lipoxygenase (LOX) | Docosahexaenoic Acid (from Ethyl-d5 Ester) | Specialized Pro-resolving Mediators (SPMs), Hydroxylated derivatives | Neuroprotectin D1 (NPD1) |

| Cyclooxygenase (COX) | Docosahexaenoic Acid (from Ethyl-d5 Ester) | Electrophilic Oxo-derivatives (EFOX), SPMs | Products resulting from peroxidation |

| Beta-oxidation / Elongation | Docosahexaenoic Acid (from Ethyl-d5 Ester) | Chain-shortened and chain-elongated fatty acids | D-Eicosapentaenoic Acid (D-EPA), D-Docosapentaenoic Acid (D-DPA) |

This table outlines the major enzymatic pathways that metabolize DHA into various derivatives.

Pharmacokinetic and Biodistribution Studies Utilizing Docosahexaenoic Acid Ethyl D5 Ester

Tissue-Specific Accumulation and Turnover Dynamics

The use of deuterated tracers has been crucial for understanding how DHA ethyl ester accumulates in specific tissues over time, providing insights into turnover rates and organ-specific requirements.

Research has consistently shown that orally administered DHA ethyl ester leads to its accumulation in various tissues, most notably the brain and retina. In a study using Beagle dogs, long-term administration of a 90% concentrate of DHA Ethyl Ester (DHA-EE) resulted in significant DHA increases in both plasma and brain. nih.gov The kinetics of this accumulation were time-dependent, with plasma DHA levels increasing from day 1 to day 92, but not significantly thereafter, suggesting a saturation point or steady state was reached. nih.gov

Similarly, studies in mice using deuterated DHA (D-DHA) fed as an ethyl ester showed a dose-dependent increase in D-DHA levels in the neural retina and retinal pigment epithelium (RPE). nih.gov This highlights the compound's ability to cross the blood-retina barrier and be incorporated into these crucial tissues. nih.gov The replacement of natural DHA with the deuterated version in the retina occurred in a time-dependent manner. arvojournals.org

Studies in rats comparing the ethyl ester and free carboxylic acid forms found that while the absorption rates differed, the patterns of tissue-specific retention were similar for both forms once in the bloodstream. researchgate.netnih.gov The highest retention was observed in the liver, followed by red skeletal muscle, adipose tissue, the brain, and finally white skeletal muscle. researchgate.netnih.gov

| Tissue | Relative Retention Ranking | Primary Source from Plasma |

|---|---|---|

| Liver | 1 (Highest) | Polar and Neutral Lipids |

| Red Skeletal Muscle | 2 | Polar Lipids |

| Adipose Tissue | 3 | Polar Lipids |

| Brain | 4 | Polar Lipids |

| White Skeletal Muscle | 5 (Lowest) | Polar Lipids |

This table summarizes findings from studies in rats, indicating the hierarchical accumulation of DHA in various tissues after entering circulation. Data sourced from researchgate.netnih.gov.

| Study Duration | Key Findings in Plasma | Key Findings in Brain |

|---|---|---|

| 8 Weeks | DHA levels increased in plasma. | DHA levels increased in the brain at doses >500mg/kg bw/day. nih.gov |

| 9 Months | DHA levels increased between Day 1 and Day 92, but not significantly between Day 92 and Day 273. nih.gov | DHA levels increased at all tested doses. nih.gov |

This table outlines the time-dependent accumulation of DHA in plasma and brain of Beagle dogs supplemented with DHA ethyl ester. Data sourced from nih.govresearchgate.net.

Compartmental Modeling of Deuterated Lipid Kinetics

Compartmental modeling uses mathematical models to describe the complex kinetics of a substance as it moves between different "compartments" (e.g., plasma, liver, brain) in a biological system. Data derived from studies using Docosahexaenoic Acid Ethyl-d5 Ester are essential for developing and validating these models.

The time-course data on plasma and tissue concentrations provide the foundation for such kinetic analyses. For instance, the observation in dogs that plasma DHA levels plateau after approximately 92 days of continuous supplementation is a critical piece of data for a compartmental model. nih.gov It suggests that the plasma compartment reaches a steady state, where the rate of DHA entering the plasma is balanced by its rate of distribution to other tissues and its metabolism. nih.gov

Furthermore, regression analysis in rat studies revealed that DHA accumulation in most tissues (brain, muscle, fat) was directly dependent on the exposure to polar lipids in the plasma, but not neutral lipids. researchgate.netnih.gov In contrast, liver accumulation depended on both polar and neutral lipid exposures. researchgate.netnih.gov This type of analysis represents a simplified kinetic model, assigning different plasma pools as direct sources for specific tissue compartments.

While comprehensive, multi-compartment models for this compound are complex, the kinetic data gathered from tracer studies are the necessary inputs. These models can help predict how changes in administration might affect tissue loading, determine the turnover rate of DHA in specific organs like the brain, and understand the intricate balance of fatty acid metabolism. mdpi.com

Mechanistic Research in Preclinical Biological Systems Involving Docosahexaenoic Acid Ethyl D5 Ester

Neurobiological Investigations

The central nervous system, with its high concentration of polyunsaturated fatty acids, is particularly vulnerable to oxidative stress. Research into the effects of deuterated DHA has uncovered potential neuroprotective mechanisms.

Elucidation of Neuronal Resilience Mechanisms Against Oxidative Stress

Deuterated docosahexaenoic acid (D-DHA) has demonstrated a significant ability to protect retinal neurons from oxidative stress-induced degeneration. nih.gov In a mouse model of iron-induced retinal damage, a condition that mimics features of age-related macular degeneration, dietary supplementation with D-DHA was found to prevent retinal degeneration by inhibiting the oxidation of DHA. nih.gov This protective effect is attributed to the strengthening of the carbon-deuterium bond at the bis-allylic sites of the DHA molecule, which are prone to hydrogen abstraction during lipid peroxidation. nih.gov

A study on a mouse model of retinal degeneration induced by iron overload showed that D-DHA offered significant protection. The findings indicated that D-DHA could prevent retinal degeneration by inhibiting the oxidation of DHA, suggesting a potential therapeutic approach for retinal diseases involving oxidative stress and lipid peroxidation. nih.gov

Table 1: Effects of Deuterated DHA on Oxidative Stress Markers in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse model of iron-induced retinal degeneration | D-DHA prevented retinal degeneration by inhibiting DHA oxidation. | nih.gov |

Insights into Pathways of Neurodegeneration and Neuroprotection

The neuroprotective effects of D-DHA extend to preventing the development of geographic atrophy, a hallmark of advanced age-related macular degeneration. nih.gov In the iron-induced retinal degeneration mouse model, mice fed a D-DHA supplemented diet were completely protected against the chronic development of geographic atrophy in the superior retina. nih.gov This suggests that by halting the process of lipid peroxidation, D-DHA can interrupt a critical pathway in the progression of this neurodegenerative disease. nih.gov

The neuroprotective actions of DHA are also linked to the synthesis of neuroprotectin D1 (NPD1), a bioactive lipid mediator. mdpi.comqiagen.com While direct studies on NPD1 production from D-DHA are not available, the preservation of the DHA molecule from oxidative degradation by deuteration would logically support the sustained availability of the precursor for NPD1 synthesis. NPD1 is known to have anti-inflammatory properties and to promote cell survival, thus contributing to neuroprotection. mdpi.comqiagen.com

Analysis of Neurotoxicity Pathways and Dopaminergic System Interactions

Research on the non-deuterated form, docosahexaenoic acid ethyl ester (DHA-Et), has provided some contrasting results regarding neurotoxicity. In a mouse model, intraperitoneal injections of DHA-Et were found to enhance the 6-hydroxydopamine (6-OHDA)-induced reduction of dopamine (B1211576) in the striatum. nih.gov This effect was associated with an increase in lipid peroxidation, suggesting that under certain conditions, an excess of DHA could potentially exacerbate neurotoxicity in a model of Parkinson's disease. nih.gov

Conversely, other studies have highlighted the neuroprotective potential of DHA in the context of the dopaminergic system. N-docosahexaenoyl-dopamine, a compound synthesized from DHA and dopamine, was shown to cross the blood-brain barrier and exert dopaminergic effects. nih.gov This indicates that DHA can be a carrier for delivering neuroactive compounds to the brain. nih.gov The impact of deuteration on these specific interactions with the dopaminergic system has yet to be investigated.

Regulation of Cellular Membrane Fluidity and Function

The incorporation of DHA into cell membranes is known to significantly alter their physical properties. researchgate.net DHA's unique structure, with its 22-carbon chain and six double bonds, influences membrane fluidity, which is crucial for the function of membrane-bound proteins and receptors. researchgate.netnih.gov Studies on cultured retinoblastoma cells have shown that supplementation with DHA enhances lateral probe mobility within the membrane, indicating increased fluidity. nih.gov This increased fluidity is thought to be essential for the dynamic processes of vision. researchgate.net

While no specific studies have been conducted on the effect of Docosahexaenoic Acid Ethyl-d5 Ester on membrane fluidity, it is plausible that the incorporation of deuterated DHA would have similar effects on the physical properties of the membrane as its non-deuterated counterpart.

Influence on Gene Expression Patterns

The influence of DHA on gene expression is an active area of research. In vitro studies have shown that DHA can modulate the expression of a wide range of genes involved in various cellular processes. For instance, in macrophages, DHA has been found to suppress the expression of genes associated with inflammation and cholesterol synthesis. nih.gov In liver cells, DHA can down-regulate the expression of genes involved in fat synthesis. core.ac.uk

A study on helper T-cell responses revealed that DHA treatment led to the upregulation of genes such as Tiam1, Efna5, and Igf1, and the downregulation of Prkacb, Gng2, Grin1, and Vegfa. nih.gov However, there is a lack of research specifically investigating the influence of this compound on gene expression patterns.

Role in the Production of Intracellular Signaling Molecules

DHA is a precursor to a variety of potent intracellular signaling molecules, including resolvins and protectins, which are known for their pro-resolving and anti-inflammatory actions. mdpi.com The synthesis of these molecules is dependent on the availability of unoxidized DHA. Therefore, the resistance of D-DHA to peroxidation could potentially lead to a more sustained production of these beneficial signaling molecules.

DHA also plays a role in signaling pathways by affecting lipid rafts, which are specialized membrane microdomains. By altering the composition and properties of these rafts, DHA can influence the activity of signaling proteins that reside within them. nih.gov Furthermore, DHA has been shown to suppress oxidative stress-induced autophagy and cell death through the AMPK-dependent signaling pathway in Schwann cells. nih.govmdpi.com Specific investigations into the role of this compound in these signaling cascades have not yet been reported.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Docosahexaenoic Acid (DHA) |

| Deuterated Docosahexaenoic Acid (D-DHA) |

| Docosahexaenoic Acid Ethyl Ester (DHA-Et) |

| 6-hydroxydopamine (6-OHDA) |

| Dopamine |

| Neuroprotectin D1 (NPD1) |

| N-docosahexaenoyl-dopamine |

| Tiam1 |

| Efna5 |

| Igf1 |

| Prkacb |

| Gng2 |

| Grin1 |

Studies on Lipid Peroxidation Induction and Mechanisms

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain and retina, where its high degree of unsaturation makes it crucial for the structure and function of cell membranes. nih.gov However, this same feature renders it highly susceptible to lipid peroxidation (LPO), a destructive chain reaction initiated by reactive oxygen species (ROS). nih.govnih.gov The process typically begins when ROS abstract a hydrogen atom from a bis-allylic position on the fatty acid backbone, creating a lipid radical that propagates a damaging cascade. nih.gov

Mechanistic research has focused on stabilizing DHA against this degradation by substituting hydrogen atoms with deuterium (B1214612) at the oxidation-prone bis-allylic sites, creating deuterated DHA (D-DHA). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a principle known as the kinetic isotope effect. This increased bond strength makes D-DHA significantly more resistant to the initial hydrogen (deuterium) abstraction step by ROS, thereby inhibiting the initiation of the LPO cycle. nih.govsemanticscholar.org

Preclinical studies have demonstrated that this isotopic reinforcement effectively protects against lipid peroxidation across various biological systems. Instead of undergoing the full peroxidation cycle, oxidized D-DHA is primarily detected as a single oxygen addition product, consistent with the formation of a more stable epoxide. nih.gov This alternative pathway circumvents the generation of toxic aldehydes and the propagation of the LPO chain reaction. nih.gov

In a study using a mouse model of iron-induced retinal degeneration, which mimics features of age-related macular degeneration (AMD), oral administration of D-DHA led to its incorporation into retinal phospholipids (B1166683). nih.gov This enrichment provided nearly complete protection against iron-induced retinal degeneration by inhibiting lipid peroxidation. nih.gov A key finding was the prevention of carboxyethylpyrrole (CEP) adduct formation in the photoreceptors and retinal pigment epithelium (RPE) of D-DHA-fed mice. nih.gov CEP is a toxic product formed specifically from the oxidation of DHA. nih.gov Similarly, in a rat model of light-induced retinal degeneration, dietary D-DHA preserved retinal structure and function while reducing the levels of LPO markers 4-Hydroxynonenal (4-HHE) and CEP. arvojournals.org

Further evidence comes from in vitro studies on human retinal pigment epithelial cells (ARPE-19). Under chemically-induced (H₂O₂) or serum starvation-induced oxidative stress, cells treated with deuterated DHA showed a significant reduction in lipid peroxidation compared to those treated with natural DHA. semanticscholar.orgresearchgate.net

Table 1: Preclinical Studies on D-DHA and Lipid Peroxidation

| Biological System | Experimental Model | Key Findings | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Rat Brain | In vivo analysis of brain lipid extracts | D-DHA incorporated into brain phospholipids showed 20-30% lower oxidation. Oxidation products were mainly epoxides, not peroxidation products. | D-DHA blocks the LPO cycle by resisting deuterium abstraction, shifting oxidation to a less damaging epoxidation pathway. | nih.gov |

| Mouse Retina | Iron-induced retinal degeneration model | D-DHA prevented retinal degeneration, autofluorescence, and formation of toxic carboxyethylpyrrole (CEP) adducts. | Inhibition of DHA oxidation is central to protecting against iron-induced retinal pathogenesis. | nih.gov |

| Human Retinal Cells (ARPE-19) | In vitro oxidative stress (H₂O₂, serum starvation) | Deuterated DHA significantly reduced lipid peroxidation levels compared to natural DHA under pro-oxidant conditions. | The kinetic isotope effect at bis-allylic sites directly impedes the radical chain reaction of lipid peroxidation. | semanticscholar.orgresearchgate.net |

| Rat Retina | Light-induced retinal degeneration model | D-DHA feeding preserved retinal structure (photoreceptor layer) and function (ERG amplitudes) and reduced 4-HHE and CEP levels. | Deuterium reinforcement of DHA directly protects against light-induced oxidative stress and subsequent lipid peroxidation in the retina. | arvojournals.org |

Modulation of Inflammatory Pathways

The inflammatory response is intrinsically linked to lipid metabolism and oxidative stress. Lipid peroxidation products can act as potent signaling molecules that trigger and amplify inflammatory pathways. The established anti-inflammatory properties of natural DHA are well-documented; it can decrease the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) and modulate macrophage polarization towards a less inflammatory state. nih.govnih.gov

The mechanism of this compound in modulating inflammation is directly tied to its primary function of inhibiting lipid peroxidation. By preventing the formation of reactive oxidation products, D-DHA effectively removes a key trigger for downstream inflammatory cascades. nih.gov

This connection was clearly demonstrated in the preclinical mouse model of iron-induced retinal degeneration. nih.gov In this study, the injection of iron into the eyes of mice fed a standard DHA diet resulted in significant oxidative stress, inflammation, and cell death. nih.gov However, in mice fed a D-DHA diet, this inflammatory response was averted. Quantitative PCR analysis showed that the expression of genes associated with inflammation and retinal cell death was not elevated in the D-DHA group after iron injection, in stark contrast to the control group. nih.gov

This finding suggests that the protective effects of D-DHA extend beyond simple chemical stabilization of membranes. By halting lipid peroxidation at its source, D-DHA prevents the generation of inflammatory signals that would otherwise lead to tissue damage. The modulation of these pathways is therefore a direct and crucial consequence of its antioxidant mechanism. nih.gov While most studies focus on the anti-inflammatory actions of non-deuterated DHA, the evidence from the iron-induced retinopathy model provides a clear preclinical demonstration of how deuteration specifically contributes to mitigating inflammation by blocking its oxidative triggers. nih.govnih.govmdpi.com

Table 2: Studies on D-DHA and Modulation of Inflammatory Pathways

| Biological System | Experimental Model | Key Findings | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Mouse Retina | Iron-induced retinal degeneration | D-DHA prevented the upregulation of genes associated with inflammation and retinal cell death following iron-induced oxidative stress. | By inhibiting lipid peroxidation, D-DHA removes the trigger for the downstream inflammatory cascade that contributes to retinal damage. | nih.gov |

| Murine Adipocyte/ Macrophage Co-culture | In vitro inflammation model (using non-deuterated DHA) | DHA decreased pro-inflammatory M1 macrophage markers (Nos2, Tnfα, Nfκb) and reduced secretion of MCP1 and IL-6. | Natural DHA can directly modulate inflammatory signaling and macrophage polarization (for context). | nih.gov |

| Rat Colon | TNBS-induced colitis model (using non-deuterated DHA) | DHA administration reduced levels of inflammatory markers MPO, TNF-α, and IL-6. | Natural DHA demonstrates antioxidant and anti-inflammatory effects in a model of gut inflammation (for context). | nih.gov |

Advanced Research Applications and Future Directions for Docosahexaenoic Acid Ethyl D5 Ester

Development of Novel Experimental Models for Isotopic Tracing

The use of stable isotopes like deuterium (B1214612) has revolutionized the study of metabolic pathways. Docosahexaenoic Acid Ethyl-d5 Ester is instrumental in the development of sophisticated experimental models for isotopic tracing, enabling researchers to follow the fate of dietary DHA within an organism.

Isotope tracing with deuterated compounds provides a dynamic view of cellular metabolism. nih.gov By introducing this compound into a biological system, scientists can track its incorporation into various tissues and cell types, its conversion to other bioactive molecules, and its rate of turnover. This is a significant advancement over traditional methods that only provide static measurements of lipid concentrations.

A key application of this is in understanding lipid biosynthesis. nih.gov For instance, studies using deuterated water (²H₂O) have successfully determined the fractional biosynthesis of various fatty acids by analyzing the incorporation of deuterium. nih.gov This approach can be adapted using this compound to specifically trace the pathways of DHA.

Recent advancements in deuterium metabolic imaging (DMI) allow for spatial mapping of the metabolism of deuterated substrates. nih.govcopernicus.org While often used with deuterated glucose, this technique holds promise for tracking the metabolic fate of deuterated lipids like this compound in vivo, providing real-time, non-invasive insights into tissue-specific lipid dynamics. nih.govcopernicus.org

Table 1: Experimental Models Utilizing Isotopic Tracing

| Experimental Model | Key Findings |

| Cell Culture (e.g., Hep G2, MCA sarcoma) | Determined fractional biosynthesis of palmitate and stearate (B1226849) using ²H₂O. nih.gov |

| Animal Models (Mice) | Tracked DHA turnover in brain, liver, and plasma using ¹³C-DHA. nih.gov |

| In Vivo Imaging (DMI) | Mapped metabolism of deuterated glucose and lactate (B86563) in the brain. nih.govcopernicus.org |

Integration with Proteomics and Metabolomics in Systems Biology Research

The integration of isotopic tracing with other "omics" technologies, such as proteomics and metabolomics, provides a comprehensive, systems-level understanding of the biological impact of DHA.

In proteomics, researchers can investigate how the presence and metabolism of this compound influence protein expression and post-translational modifications. For example, studies have used quantitative proteomics to reveal the neuroprotective effects of DHA in microglial cells by identifying changes in protein abundance in response to DHA treatment. nih.govnih.gov The use of a deuterated tracer would allow for a more direct correlation between DHA uptake and specific protein changes.

Metabolomics, the large-scale study of small molecules, is another area where this compound is invaluable. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the conversion of the deuterated DHA into a wide array of downstream metabolites, such as specialized pro-resolving mediators (SPMs), which have potent anti-inflammatory properties. This provides a detailed map of the metabolic network influenced by DHA. nih.gov

This integrated approach is crucial for understanding the complex interplay between nutrient metabolism and cellular function, offering insights into the mechanisms behind the beneficial effects of DHA.

Exploration of Emerging Methodologies for Deuterated Lipid Analysis

The analysis of deuterated lipids requires specialized and sensitive analytical techniques. The development of new methodologies is crucial for maximizing the information that can be obtained from studies using this compound.

Raman microscopy is an emerging technique for analyzing deuterated lipids. researchgate.net This non-invasive imaging method uses the characteristic vibrational signatures of carbon-deuterium (C-D) bonds to visualize the distribution of deuterated molecules within cells and tissues without the need for fluorescent labels. researchgate.net This has been successfully used to image other deuterated fatty acids and holds significant potential for tracking this compound. researchgate.net

High-precision gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is another powerful tool. This method was used in a study to determine the half-life of DHA in different tissues by analyzing changes in the ¹³C/¹²C ratio, a similar principle to using deuterium labeling. nih.gov

Furthermore, advancements in mass spectrometry, particularly high-resolution mass spectrometry coupled with liquid chromatography, are enhancing the ability to detect and quantify a wide range of deuterated lipid species and their metabolites with high sensitivity and specificity. nih.gov

Table 2: Analytical Techniques for Deuterated Lipids

| Analytical Technique | Principle | Application |

| Raman Microscopy | Detects the vibrational signature of C-D bonds. researchgate.net | Non-invasive imaging of deuterated lipid distribution in cells. researchgate.net |

| GC-C-IRMS | Measures stable isotope ratios (e.g., ¹³C/¹²C). nih.gov | Determining tissue-specific turnover rates of fatty acids. nih.gov |

| LC-MS | Separates and identifies molecules based on their mass-to-charge ratio. nih.gov | Quantifying deuterated lipids and their metabolites. nih.gov |

Comparative Studies with Non-Deuterated Docosahexaenoic Acid Derivatives

Comparative studies between this compound and its non-deuterated counterpart are essential to validate its use as a tracer and to understand any potential "isotope effects." An isotope effect occurs when the difference in mass between isotopes leads to differences in reaction rates.

Research has been conducted to compare the effects of deuterated and non-deuterated DHA on biological systems. For example, a study investigating the protective effects of deuterated DHA (D-DHA) against retinal degeneration found that D-DHA was more resistant to lipid peroxidation than its non-deuterated form. nih.govnih.govarvojournals.org While this highlights a potential therapeutic application of deuterated fatty acids, it also underscores the importance of considering potential isotope effects when using them as tracers.

In another study, no significant difference in retinal function was observed in rats fed D-DHA compared to those fed non-deuterated DHA under normal conditions, suggesting that for some biological processes, the isotope effect may be negligible. arvojournals.org

These comparative studies are crucial for ensuring that the metabolic pathways and physiological effects observed with the deuterated tracer accurately reflect those of the natural compound. They also open up new research avenues into the therapeutic potential of "heavy" lipids that are more resistant to oxidative damage.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing docosahexaenoic acid ethyl-d5 ester (DHA-d5 EE) with isotopic purity?

- Methodology : Deuterium-labeled esters like DHA-d5 EE are synthesized via Claisen condensation using deuterated ethanol (C₂H₅OD) under base-catalyzed conditions. Isotopic purity is ensured by using precursors enriched with stable isotopes (e.g., deuterated acetic acid derivatives) and purified via column chromatography .

- Key Considerations : Monitor deuteration efficiency using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm >98% isotopic incorporation.

Q. Which analytical techniques are optimal for quantifying DHA-d5 EE in biological matrices?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode is preferred. Use deuterated internal standards (e.g., DHA-d8 EE) to correct for matrix effects. Calibration curves should span 0.1–100 ng/mL with R² > 0.99 .

- Validation Metrics : Include limits of detection (LOD < 0.05 ng/mL), recovery rates (85–115%), and inter-day precision (<15% RSD).

Q. How should DHA-d5 EE be stored to maintain stability during long-term studies?

- Protocol : Store in sealed amber vials under inert gas (argon or nitrogen) at −80°C to prevent oxidation. Avoid exposure to light, moisture, and incompatible materials (e.g., strong acids/oxidizers) .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, monitoring peroxide formation via thiobarbituric acid reactive substances (TBARS) assay.

Q. What safety protocols are critical for handling DHA-d5 EE in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and dispensing to minimize inhalation risks .

- Emergency Procedures : For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How does isotopic labeling (d5) affect the metabolic incorporation of DHA-d5 EE into membrane phospholipids?

- Experimental Design : Administer DHA-d5 EE to cell cultures (e.g., HEK-293 or neuronal cells) and quantify incorporation into phosphatidylserine/ethanolamine via LC-MS. Compare with non-deuterated DHA EE controls to assess kinetic isotope effects (KIE) .

- Data Interpretation : KIE > 1 indicates slower metabolism due to deuterium substitution. Validate with time-course studies (0–72 hr).

Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved in DHA-d5 EE studies?

- Analysis Framework : Use tiered toxicological assessments:

- Acute: OECD 423 (oral toxicity in rodents, LD₅₀ determination).

- Chronic: 90-day repeated dose studies (OECD 408) with histopathology and biomarker analysis (e.g., liver enzymes, oxidative stress markers) .

- Contradiction Mitigation : Cross-reference with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) to identify threshold doses.

Q. What decomposition products form under oxidative stress, and how do they impact experimental outcomes?

- Stress Testing : Expose DHA-d5 EE to UV light or H₂O₂ and analyze degradation via GC-MS. Major products include 4-hydroxyhexenal-d5 and malondialdehyde-d5, which can confound lipid peroxidation assays .

- Mitigation Strategy : Add antioxidants (e.g., butylated hydroxytoluene, BHT) to samples at 0.01% w/v to suppress artefact formation .

Q. What experimental optimizations are needed to balance safety and efficacy in deuterated lipid studies?

- Risk-Benefit Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.